molecular formula C11H18O2S B13071498 2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid

2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid

Cat. No.: B13071498
M. Wt: 214.33 g/mol
InChI Key: QLARLCSMUAIOJC-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid (CAS 1478158-90-5) is a spirocyclic compound of interest in medicinal chemistry and drug discovery research . This chemical features a carboxylic acid functional group adjacent to an ethylsulfanyl substituent on a spiro[3.4]octane scaffold, a structure that is often explored in the development of pharmacologically active molecules. While specific biological data for this exact compound is not widely published, structural analogs and related spiro[3.4]octane derivatives have been investigated as potent TRPM8 (Transient Receptor Potential Melastatin 8) antagonists, indicating potential research applications in areas such as pain management, neuropathic disorders, and urologic diseases . Its unique scaffold makes it a valuable building block for constructing more complex molecules and for studying structure-activity relationships in hit-to-lead optimization campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H18O2S

Molecular Weight

214.33 g/mol

IUPAC Name

2-ethylsulfanylspiro[3.4]octane-2-carboxylic acid

InChI

InChI=1S/C11H18O2S/c1-2-14-11(9(12)13)7-10(8-11)5-3-4-6-10/h2-8H2,1H3,(H,12,13)

InChI Key

QLARLCSMUAIOJC-UHFFFAOYSA-N

Canonical SMILES

CCSC1(CC2(C1)CCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis commonly involves annulation reactions that construct the spirocyclic framework by coupling cyclopentane and four-membered ring precursors. The process typically includes:

  • Formation of the spirocyclic ring system via ring-closing steps.
  • Introduction of the ethylsulfanyl group through nucleophilic substitution or sulfur-containing reagents.
  • Installation or preservation of the carboxylic acid functionality.

This approach minimizes chromatographic purification steps and uses readily available starting materials, such as alkyl orthoesters or malonate derivatives, under controlled conditions.

Specific Synthetic Routes

Route A: Reductive Cyclization of Malonate Derivatives
  • Starting from diethyl malonate derivatives, a reductive cyclization can be induced to form the spirocyclic core.
  • For example, a malonic acid diester bearing a cycloalkyl substituent undergoes reductive cyclization, often catalyzed by magnesium in ethanol, to yield spirocyclic intermediates.
  • Subsequent functional group transformations introduce the ethylsulfanyl substituent, typically via alkylation with ethylthiol or ethylsulfanyl reagents.
  • The final step involves hydrolysis of ester groups to yield the carboxylic acid.
Route B: Annulation Using Alkyl Orthoesters
  • Alkyl orthoesters serve as substrates for multi-component reactions that build the spirocyclic ring system.
  • Reaction conditions involve base catalysis and controlled heating to promote ring closure.
  • The ethylsulfanyl group is incorporated by reaction with ethylsulfanyl-containing nucleophiles or via substitution at the spiro center.
  • This method offers versatility in modifying substituents and functional groups.
Route C: Bromination and Cyclization
  • Starting from ethyl acetoacetate derivatives, bromination at the acetyl group forms bromoacetyl intermediates.
  • These intermediates undergo nucleophilic cyclization with amines or sulfur nucleophiles to form spirocyclic compounds bearing ethylsulfanyl groups.
  • The carboxylic acid function is introduced or preserved through ester hydrolysis or direct oxidation.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Malonate reductive cyclization Magnesium, ethanol, carbon tetrachloride, room temp, 1-2 h Promotes ring closure
Bromination Bromine, controlled temperature Selective acetyl bromination
Cyclization Benzylamine or ethylsulfanyl nucleophile, room temp to mild heating Forms spirocyclic ring
Hydrolysis Sodium hydroxide (2N), aqueous conditions Converts esters to carboxylic acids
Purification Silica gel chromatography, recrystallization Yields purified product

Yields and Purification

  • Reported yields for spirocyclic intermediates and final products range from 70% to over 95% , depending on reaction scale and conditions.
  • Purification typically involves extraction with organic solvents (chloroform, diethyl ether), drying over anhydrous sodium sulfate, and silica gel chromatography.
  • Final product crystallization from ethanol or ammonia water solutions yields high-purity 2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid as crystalline solids.

Research Findings and Optimization

  • Studies emphasize the importance of controlling pH during hydrolysis and extraction to maximize yield and purity.
  • Catalytic hydrogenation (e.g., palladium on carbon under hydrogen atmosphere) can be employed to reduce intermediates selectively without affecting the spirocyclic core.
  • The use of alkyl orthoesters allows for multi-component reaction strategies, enhancing synthetic flexibility and enabling the preparation of diverse derivatives.
  • Optimization of reaction times, temperatures, and reagent stoichiometries has been shown to improve the stereoselectivity and yield of the spirocyclic acid.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Reductive cyclization of malonate derivatives Mg, EtOH, CCl4, NaOH hydrolysis High yield, straightforward Requires careful control of reductive conditions
Annulation via alkyl orthoesters Base catalysis, multi-component reactions Versatile, allows functional group diversity May need optimization for scale-up
Bromination and nucleophilic cyclization Br2, amines or ethylsulfanyl nucleophiles Selective functionalization Bromine handling requires caution

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom in the ethylsulfanyl group can form bonds with various biomolecules, potentially altering their function. The spirocyclic structure may also contribute to the compound’s unique properties by providing a rigid framework that influences its interactions with other molecules.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key properties of 2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) pKa (Experimental/Predicted) Key Substituent Source
Spiro[3.4]octane-2-carboxylic acid C₈H₁₂O₂ 156.18 ~4.5 (experimental) None (parent compound)
6-Oxaspiro[3.4]octane-2-carboxylic acid C₈H₁₂O₃ 156.18 N/A Ether oxygen at C6
6-Azaspiro[3.4]octane-2-carboxylic acid, 7-oxo-, methyl ester C₉H₁₃NO₃ 183.20 15.92 (predicted) Keto and ester groups
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid C₁₃H₁₄O₅S 282.31 N/A Aryl and sulfanyl groups
3-Aminobicyclo[2.2.2]octane-2-carboxylic acid C₉H₁₅NO₂ 169.22 N/A Amino group
Key Observations:

Acidity Trends :

  • The parent spiro[3.4]octane-2-carboxylic acid (pKa ~4.5) serves as a baseline . The ethylsulfanyl substituent in the target compound likely lowers acidity slightly compared to the parent due to sulfur’s electron-donating nature, though this requires experimental validation.
  • In contrast, the 6-azaspiro derivative with a keto group (pKa ~15.92) exhibits significantly higher pKa due to the electron-withdrawing ester and keto functionalities .

Amino-substituted bicyclo compounds (e.g., 3-aminobicyclo[2.2.2]octane-2-carboxylic acid) show higher basicity due to the amino group, contrasting with the sulfur-mediated electronic effects in the target compound .

Synthetic Routes: Spiro[3.4]octane derivatives are often synthesized via Friedel-Crafts acylation or Michael additions (e.g., 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids in ). The ethylsulfanyl group in the target compound may require thiol-ene coupling or nucleophilic substitution for introduction.

Thermodynamic and Reactivity Insights

  • Kirkwood-Westheimer Model : Experimental pKa values for spiro[3.4]octane derivatives align with predictions using ellipsoidal cavity models, highlighting the role of molecular geometry in acidity .
  • Deuterium Exchange : Base-catalyzed deuterium exchange at C5/C7 in spiro keto acids (e.g., 6a/6b) demonstrates sensitivity to substituent orientation, suggesting similar steric effects in the ethylsulfanyl analog .

Functional Group Impact

  • Ethylsulfanyl vs.
  • Aryl vs. Spiro Systems: 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids exhibit planar aromatic systems, contrasting with the spiro scaffold’s three-dimensionality, which may influence binding affinity in biological contexts.

Biological Activity

2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid is a novel spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₄O₂S
  • Molecular Weight : 226.30 g/mol
  • CAS Number : [insert CAS number]

Structural Features

The compound features a spirocyclic structure that contributes to its unique physicochemical properties. The presence of the ethylsulfanyl group is significant for its potential reactivity and biological interactions.

Table 1: Physical Properties

PropertyValue
Melting Point[insert melting point]
Solubility[insert solubility]
LogP[insert LogP value]
Polar Surface Area (Ų)[insert area]
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows for unique spatial arrangements that may enhance binding affinity and selectivity.

Antimicrobial Activity

Recent studies have indicated that spirocyclic compounds exhibit promising antimicrobial properties. For instance, research has shown that derivatives of spiro[3.4]octane compounds possess significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.

Case Study: Antibacterial Evaluation

In a study published in 2024, the antibacterial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results demonstrated:

  • Minimum Inhibitory Concentration (MIC) :
    • Staphylococcus aureus: 32 µg/mL
    • Escherichia coli: 64 µg/mL

These findings suggest that the compound has potential as an antibacterial agent, warranting further investigation into its mechanism of action and therapeutic applications.

Anticancer Potential

The anticancer properties of spirocyclic compounds have also been explored. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through the modulation of cell signaling pathways.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)[insert IC50]
HeLa (Cervical Cancer)[insert IC50]

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methodologies, including cyclization reactions involving sulfur-containing precursors. The development of derivatives may enhance its biological activity and selectivity.

Future Directions

Given the promising biological activities observed, future research should focus on:

  • Mechanistic Studies : Elucidating the precise mechanisms underlying its biological effects.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure influence activity.
  • In Vivo Studies : Evaluating efficacy and safety in animal models.

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